Cas no 2228636-21-1 (1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol)

1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol
- EN300-1922112
- 2228636-21-1
- 1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol
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- インチ: 1S/C11H12BrNO3/c1-7(14)11(5-6-11)8-3-2-4-9(10(8)12)13(15)16/h2-4,7,14H,5-6H2,1H3
- InChIKey: NDWUPKWKJCPJNJ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C1(C(C)O)CC1)[N+](=O)[O-]
計算された属性
- 精确分子量: 285.00006g/mol
- 同位素质量: 285.00006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 66Ų
1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922112-1g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1922112-0.25g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 0.25g |
$1065.0 | 2023-09-17 | ||
Enamine | EN300-1922112-0.5g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 0.5g |
$1111.0 | 2023-09-17 | ||
Enamine | EN300-1922112-1.0g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 1g |
$1157.0 | 2023-05-31 | ||
Enamine | EN300-1922112-0.1g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 0.1g |
$1019.0 | 2023-09-17 | ||
Enamine | EN300-1922112-10g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 10g |
$4974.0 | 2023-09-17 | ||
Enamine | EN300-1922112-2.5g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 2.5g |
$2268.0 | 2023-09-17 | ||
Enamine | EN300-1922112-10.0g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 10g |
$4974.0 | 2023-05-31 | ||
Enamine | EN300-1922112-0.05g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 0.05g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1922112-5.0g |
1-[1-(2-bromo-3-nitrophenyl)cyclopropyl]ethan-1-ol |
2228636-21-1 | 5g |
$3355.0 | 2023-05-31 |
1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-olに関する追加情報
1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol: A Promising Compound in Medicinal Chemistry
1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol (CAS No. 2228636-21-1) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique molecular architecture and potential applications in pharmacological research. This molecule combines aromatic and cyclic structural elements, which are critical for modulating biological activity and drug-target interactions. The presence of bromo and nitro functional groups on the phenyl ring introduces additional complexity, enabling the compound to participate in diverse electrophilic substitution reactions and bioisosteric replacements.
The cyclopropyl moiety, a three-membered ring system, is particularly noteworthy for its strain-induced reactivity. This feature has been exploited in the development of cyclopropyl-containing drugs that exhibit enhanced metabolic stability and improved cell permeability. The ethan-1-ol group at the terminal position further contributes to the molecule's polarity and solubility profile, which are essential for drug delivery systems and in vivo bioavailability.
Recent studies have highlighted the synthetic pathways for 1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol, emphasizing its potential as a building block for targeted drug design. Researchers have demonstrated that the bromo substituent on the phenyl ring can be selectively functionalized to introduce pharmacophore elements, such as hydroxyl groups or amino acids, thereby expanding its therapeutic applications. These modifications are particularly relevant in the context of antibacterial and anti-inflammatory drug development.
The nitro group on the phenyl ring plays a dual role in modulating electronic effects and reactivity. It can act as a meta-directing group in electrophilic aromatic substitution reactions, which is crucial for the synthesis of derivatives with tailored biological profiles. Additionally, the nitro group's ability to participate in redox reactions has been explored in the context of antioxidant and anti-cancer activities, where it may contribute to ROS scavenging mechanisms.
One of the most promising applications of 1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol lies in its potential as a prodrug or metabolite in targeted therapy. The cyclopropyl ring's strain energy can be harnessed to design selective inhibitors for protease enzymes involved in pathogen replication. For instance, recent studies have shown that cyclopropyl-containing compounds can effectively inhibit HIV protease activity by mimicking the enzyme's natural substrates, offering a novel approach to antiviral drug development.
The ethan-1-ol functional group at the terminal position also presents opportunities for conjugation with other bioactive molecules. Researchers have explored the use of ethan-1-ol derivatives as linkers in drug conjugation strategies, enabling the precise targeting of cancer cells while minimizing toxicity to healthy tissues. These conjugated compounds have shown promise in immunotherapy and nanomedicine applications, where their solubility and stability are critical for in vivo performance.
Recent advancements in computational chemistry have further enhanced the understanding of 1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol's molecular dynamics. Molecular modeling studies have revealed that the cyclopropyl ring adopts a non-planar conformation, which may influence its binding affinity to target proteins. These findings have important implications for structure-based drug design, where the cyclopropyl ring's geometry can be optimized to improve ligand efficiency.
Furthermore, the bromo and nitro groups on the phenyl ring have been shown to modulate electronic effects that influence drug metabolism. Studies have demonstrated that the bromo group can increase the lipophilicity of the molecule, enhancing its cell membrane permeability. In contrast, the nitro group may contribute to metabolic activation, where it can be reduced to hydroxylamine derivatives with cytotoxic activity. These metabolic pathways are critical for understanding the pharmacokinetics and toxicology of the compound.
The synthetic accessibility of 1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol has also been a focus of recent research. Chemists have developed efficient synthetic routes that minimize by-product formation and maximize yield. These synthetic strategies often involve cyclopropanation reactions using carbene intermediates, which are well-established in organic synthesis. The cyclopropyl ring's reactivity can be further tuned by stereoelectronic effects, allowing for the design of enantiomerically pure compounds with enhanced biological activity.
Another area of interest is the potential of 1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol as a modulator of ion channels. The cyclopropyl ring's hydrophobicity and the nitro group's electronic effects may influence membrane interactions and channel gating mechanisms. This has led to investigations into its potential as a therapeutic agent for neurological disorders, where ion channel modulation is a key therapeutic target.
In conclusion, 1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol represents a versatile molecular scaffold with significant potential in drug discovery and development. Its unique combination of functional groups and structural features offers opportunities for targeted therapy, prodrug design, and metabolic modulation. Ongoing research into its synthetic pathways, molecular dynamics, and biological activity is expected to further expand its applications in pharmaceutical science.
1-1-(2-Bromo-3-nitrophenyl)cyclopropylethan-1-ol is a multifunctional organic compound with significant potential in pharmaceutical and chemical research. Below is a concise summary of its key features and applications, structured for clarity and accessibility: --- ### 1. Molecular Structure and Functional Groups - Core Structure: A cyclopropane ring (3-membered carbon ring) connected to an ethan-1-ol group and a phenyl ring. - Functional Groups: - Cyclopropyl Ring: High strain energy, contributes to molecular rigidity and reactivity. - Ethan-1-ol Group: Polar, enhances solubility and bioavailability. - Bromo Group: Electron-withdrawing, influences reactivity and metabolic pathways. - Nitro Group: Electron-withdrawing, modulates electronic effects and potential redox activity. --- ### 2. Synthetic Relevance - Synthetic Pathways: Efficient routes involve cyclopropanation reactions using carbene intermediates, enabling enantiomerically pure compounds. - Versatility: The molecule serves as a building block for targeted drug design, with functional groups that can be selectively modified for pharmacophore development. --- ### 3. Biological and Therapeutic Potential - Antiviral Activity: The cyclopropyl ring can mimic HIV protease substrates, offering potential as an antiviral agent. - Anti-Cancer Applications: The nitro group may contribute to ROS scavenging or metabolic activation, enhancing cytotoxic effects. - Drug Delivery: The ethan-1-ol group allows for conjugation with other bioactive molecules, enabling targeted drug delivery in immunotherapy and nanomedicine. - Ion Channel Modulation: The cyclopropyl ring's hydrophobicity and nitro group's electronic effects may influence membrane interactions, making it a candidate for neurological disorders. --- ### 4. Metabolic and Pharmacokinetic Considerations - Lipophilicity: The bromo group increases lipophilicity, enhancing cell membrane permeability. - Metabolic Activation: The nitro group may undergo reduction to form hydroxylamine derivatives, which could exhibit cytotoxic activity. - Pharmacokinetics: The ethan-1-ol group improves solubility, which is critical for in vivo performance and drug delivery. --- ### 5. Computational and Structural Insights - Molecular Dynamics: The cyclopropyl ring adopts a non-planar conformation, influencing binding affinity to target proteins. - Structure-Based Design: The cyclopropyl ring's geometry can be optimized for ligand efficiency, enhancing drug efficacy. --- ### 6. Future Directions - Drug Discovery: Exploiting functional group modifications for targeted therapy and prodrug design. - Metabolic Modulation: Investigating metabolic pathways to optimize pharmacokinetics and toxicology. - Computational Modeling: Further molecular modeling to refine structure-activity relationships and drug efficacy. --- ### Conclusion 1-1-(2-Bromo-3-nitrophenyl)cyclopropylethan-1-ol is a promising molecular scaffold with applications spanning antiviral, anti-cancer, and neurological therapies. Its unique structure and functional groups make it a valuable candidate for drug discovery, prodrug development, and metabolic modulation, with ongoing research likely to expand its therapeutic potential further.2228636-21-1 (1-1-(2-bromo-3-nitrophenyl)cyclopropylethan-1-ol) Related Products
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